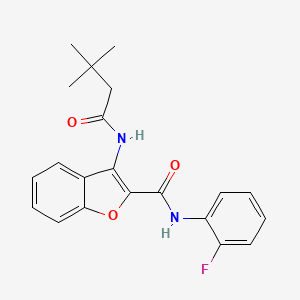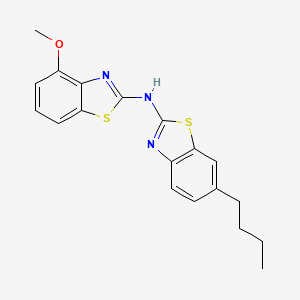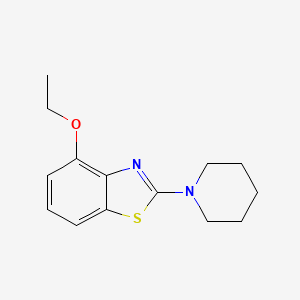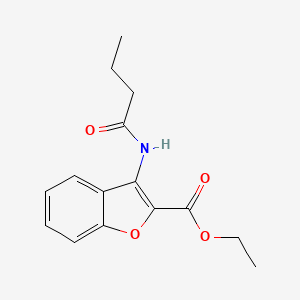
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, commonly referred to as “3-DMBC-FPBC”, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been used in research studies as a tool to investigate the structure, function, and therapeutic potential of various biological systems. The purpose of
科学的研究の応用
3-DMBC-FPBC has been used in scientific research studies to investigate the structure, function, and therapeutic potential of various biological systems. For example, this compound has been used to study the effects of various compounds on the cell cycle and apoptosis in cancer cells. It has also been used in studies to investigate the effects of compounds on the immune system and to study the mechanism of action of various drugs. Additionally, 3-DMBC-FPBC has been used to study the structure and function of proteins and enzymes, as well as to investigate the structure and function of various receptors.
作用機序
The mechanism of action of 3-DMBC-FPBC is not yet fully understood. However, it is thought to interact with a variety of biological targets, including proteins and enzymes, as well as cell membrane receptors. Additionally, it is thought to interact with DNA and RNA, modulating gene expression and influencing cell cycle progression.
Biochemical and Physiological Effects
3-DMBC-FPBC has been shown to have a variety of biochemical and physiological effects. In studies, this compound has been shown to modulate the expression of various genes, including those involved in cell cycle progression and apoptosis. Additionally, it has been shown to interact with various proteins and enzymes, modulating their activity and influencing various biochemical pathways. Furthermore, it has been shown to interact with cell membrane receptors, modulating their activity and influencing cellular signaling pathways.
実験室実験の利点と制限
The use of 3-DMBC-FPBC in laboratory experiments has several advantages. This compound is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is highly stable and can be stored for extended periods of time without significant degradation. Furthermore, it is relatively non-toxic and has a low potential for causing adverse effects.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Additionally, it is not very specific in its interactions with biological targets, which can make it difficult to study the effects of specific compounds.
将来の方向性
The potential future directions for the use of 3-DMBC-FPBC in scientific research are numerous. For example, this compound could be used to study the structure and function of various proteins and enzymes, as well as to investigate the effects of various compounds on cell cycle progression and apoptosis. Additionally, it could be used to study the mechanism of action of various drugs, as well as to investigate the structure and function of various receptors. Furthermore, it could be used to study the effects of compounds on the immune system, as well as to investigate the effects of various compounds on gene expression. Finally, it could be used to investigate the potential therapeutic applications of various compounds.
合成法
3-DMBC-FPBC is a synthetic compound that can be synthesized using two different methods. The first method involves the reaction of 3-dimethylbutanamido-N-fluorophenyl-1-benzofuran-2-carboxylic acid (3-DMBC-FPCA) with 2-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The second method involves the reaction of 3-dimethylbutanamido-N-fluorophenyl-1-benzofuran-2-carboxylic acid (3-DMBC-FPCA) with 2-fluorobenzoyl bromide in the presence of anhydrous potassium carbonate. Both methods produce 3-DMBC-FPBC in yields of up to 95%.
特性
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-13-8-4-7-11-16(13)27-19(18)20(26)23-15-10-6-5-9-14(15)22/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDHXPMZFMGHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2,2-dimethylpropyl)-1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500435.png)
![7-cyclopropyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500443.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500444.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)
![3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500463.png)


![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)
![N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6500500.png)
![N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6500501.png)